4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide
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Overview
Description
4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide is a chemical compound that features a pyridine ring attached to a pentanamide backbone via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide typically involves the reaction of 4-methylpentanamide with a pyridine-2-thiol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yl)sulfanyl]acetamide
- 4-Methyl-2-[(pyridin-2-yl)sulfanyl]butanamide
- 2-[(Pyridin-2-yl)sulfanyl]propionamide
Uniqueness
4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
189809-77-6 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-ylsulfanylpentanamide |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)7-9(11(12)14)15-10-5-3-4-6-13-10/h3-6,8-9H,7H2,1-2H3,(H2,12,14) |
InChI Key |
MFJPSSHBXFVCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)SC1=CC=CC=N1 |
Origin of Product |
United States |
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